1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone
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Overview
Description
Scientific Research Applications
- Role of the Compound : 1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone has been designed as a GPR52 agonist. These agonists are expected to alleviate symptoms of psychotic disorders .
- In Vitro Evaluation : Target compounds were assessed for their affinity on serotoninergic 5-HT1A receptors using radioligand binding assays. Compound 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one displayed micromolar affinity toward 5-HT1A sites .
GPR52 Agonists
Serotoninergic 5-HT1A Receptor Affinity
Antileishmanial and Antimalarial Activities
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-benzothiophene-2-carboxylic acid with thionyl chloride to form 1-benzothiophen-2-yl chloride. This intermediate is then reacted with 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane to form the final product, 1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone.", "Starting Materials": [ "1-benzothiophene-2-carboxylic acid", "thionyl chloride", "4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane" ], "Reaction": [ "1. 1-benzothiophene-2-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 1-benzothiophen-2-yl chloride.", "2. 1-benzothiophen-2-yl chloride is then reacted with 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane in the presence of a base such as triethylamine to form the final product, 1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone." ] } | |
CAS RN |
2034205-10-0 |
Molecular Formula |
C19H22N4O3S2 |
Molecular Weight |
418.53 |
IUPAC Name |
1-benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone |
InChI |
InChI=1S/C19H22N4O3S2/c1-13-18(14(2)21-20-13)28(25,26)23-9-5-8-22(10-11-23)19(24)17-12-15-6-3-4-7-16(15)27-17/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,20,21) |
InChI Key |
OXLZGUFGIAJDMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |
solubility |
not available |
Origin of Product |
United States |
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